molecular formula C24H23N3O5 B11606536 3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11606536
M. Wt: 433.5 g/mol
InChI Key: WSIWSJYNOKADMC-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is a complex organic compound with the molecular formula C17H19NO5. This compound is known for its unique structural features, which include multiple methoxy groups and a benzodiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Coupling Reactions: The final step involves coupling the benzodiazole core with the trimethoxybenzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Modulating Signaling Pathways: Interacting with signaling molecules and receptors to modulate cellular pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide moiety but lacks the benzodiazole core.

    4-Methoxyphenylbenzamide: Contains the methoxyphenyl group but does not have the trimethoxy groups or the benzodiazole core.

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

Uniqueness

3,4,5-TRIMETHOXY-N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is unique due to its combination of methoxy groups and a benzodiazole core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H23N3O5/c1-29-18-8-6-17(7-9-18)27-14-25-19-13-16(5-10-20(19)27)26-24(28)15-11-21(30-2)23(32-4)22(12-15)31-3/h5-14H,1-4H3,(H,26,28)

InChI Key

WSIWSJYNOKADMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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